molecular formula C10H18O2 B072292 3-cyclohexylpropyl formate CAS No. 1129-67-5

3-cyclohexylpropyl formate

Cat. No.: B072292
CAS No.: 1129-67-5
M. Wt: 170.25 g/mol
InChI Key: JRZIOSDLPFQFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexylpropyl formate is an organic compound with the molecular formula C10H18O2. It is a formate ester derived from cyclohexanol and propyl formate. This compound is known for its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a cyclohexane ring attached to a propyl group, which is further connected to a formate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-cyclohexylpropyl formate can be synthesized through the esterification reaction between cyclohexanol and propyl formate. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of cyclohexylpropyl formate may involve continuous esterification processes. The reactants, cyclohexanol and propyl formate, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed. The product is then purified through distillation to obtain high-purity cyclohexylpropyl formate.

Chemical Reactions Analysis

Types of Reactions: 3-cyclohexylpropyl formate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, cyclohexylpropyl formate can hydrolyze to form cyclohexanol and propyl formate.

    Reduction: Reduction of cyclohexylpropyl formate can yield cyclohexylpropanol.

    Oxidation: Oxidation of cyclohexylpropyl formate can lead to the formation of cyclohexylpropanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Cyclohexanol and propyl formate.

    Reduction: Cyclohexylpropanol.

    Oxidation: Cyclohexylpropanoic acid.

Scientific Research Applications

3-cyclohexylpropyl formate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Investigated for its potential use in biological assays and as a fragrance compound in studies related to olfactory receptors.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Widely used in the fragrance industry for its pleasant odor and in the production of perfumes and scented products.

Mechanism of Action

The mechanism of action of cyclohexylpropyl formate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. In chemical reactions, its mechanism of action depends on the specific reaction conditions and the nature of the reactants involved. For example, during hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of cyclohexanol and propyl formate.

Comparison with Similar Compounds

3-cyclohexylpropyl formate can be compared with other formate esters such as:

    Propyl formate: Similar in structure but lacks the cyclohexane ring, resulting in different physical and chemical properties.

    Cyclohexyl formate: Contains a cyclohexane ring but has a formate ester group directly attached to it, differing in its reactivity and applications.

Uniqueness: this compound is unique due to its combination of a cyclohexane ring and a propyl formate group, which imparts distinct olfactory properties and reactivity compared to other formate esters.

Properties

CAS No.

1129-67-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-cyclohexylpropyl formate

InChI

InChI=1S/C10H18O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h9-10H,1-8H2

InChI Key

JRZIOSDLPFQFBS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCOC=O

Canonical SMILES

C1CCC(CC1)CCCOC=O

1129-67-5

Origin of Product

United States

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